molecular formula C13H17N5 B2644703 4-(4-methyl-1-piperazinyl)-6-Quinazolinamine CAS No. 338797-07-2

4-(4-methyl-1-piperazinyl)-6-Quinazolinamine

Numéro de catalogue B2644703
Numéro CAS: 338797-07-2
Poids moléculaire: 243.314
Clé InChI: UIMGUNWHHBSISY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” is a chemical compound with the molecular formula C13H21N3 . It is also known by other names such as 1-{4-[(4-Methyl-1-piperazinyl)methyl]phenyl}methanamine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” is complex. The piperazine N4 atom is protonated and contacts the deprotonated O atom of the fumarate anion through a hydrogen bond .


Physical And Chemical Properties Analysis

The compound “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” has a molecular weight of 219.33 . It has a refractive index of 1.547 and a density of 1.0154 g/mL at 25 °C .

Applications De Recherche Scientifique

Analytical and Forensic Applications

4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine, as a piperazine derivative, is noteworthy in the field of analytical and forensic toxicology. It is part of the new psychoactive substances, with some piperazine drugs being identified in hair samples from routine cases concerning the presence of new psychoactive substances or 'smart drugs', indicating its relevance in forensic investigations and the understanding of drug abuse patterns (Rust et al., 2012).

Pharmacokinetic Studies

Piperazine derivatives have been a subject of pharmacokinetic studies. For instance, prazosin, a quinazoline derivative related to 4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine, has been extensively studied for its pharmacokinetics, indicating the potential of such derivatives in the development of therapeutic agents. Such studies shed light on the absorption, metabolism, and excretion pathways of these compounds, which is crucial for their safe and effective use in medical applications (Jaillon, 1980).

Neuropharmacology and Psychiatric Applications

Compounds structurally related to 4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine have been explored for their potential effects on neurological pathways and in psychiatric treatment. For example, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a compound that modulates AMPA receptors, has been studied as a potential treatment for schizophrenia, showing the interest in piperazine derivatives for modulating brain function and treating psychiatric disorders (Marenco et al., 2002).

Therapeutic Agent Development

The structural characteristics of piperazine derivatives make them a significant focus in the development of therapeutic agents. For instance, 5-Hydroxytryptamine(1A) receptor antagonists related to piperazine derivatives have been studied for their potential in treating anxiety and mood disorders, demonstrating the therapeutic relevance of these compounds in addressing mental health conditions (Rabiner et al., 2002).

Anticoagulant Research

Some piperazine derivatives have been investigated for their anticoagulant properties, indicating the potential of these compounds in developing treatments for conditions requiring anticoagulation therapy. For example, MD 805, an anticoagulant, showed promising results in patients undergoing maintenance hemodialysis, pointing to the medical applications of piperazine derivatives in cardiovascular health (Matsuo et al., 1986).

Propriétés

IUPAC Name

4-(4-methylpiperazin-1-yl)quinazolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMGUNWHHBSISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine

CAS RN

338797-07-2
Record name 4-(4-methylpiperazin-1-yl)quinazolin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.